molecular formula C12H19BN2O2 B1318684 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine CAS No. 851883-08-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

Cat. No. B1318684
CAS RN: 851883-08-4
M. Wt: 234.1 g/mol
InChI Key: SVUDHDDKOKWBNK-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” is an organic compound . It is also known as N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide . The empirical formula is C19H24BNO4S .


Molecular Structure Analysis

The molecular structure of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” is complex. The compound contains a boron atom, which forms a dioxaborolane ring with two oxygen atoms and two carbon atoms . The boron atom is also bonded to a phenyl group .


Chemical Reactions Analysis

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” may undergo various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” is a solid at 20°C . It has a molecular weight of 219.09 . It is insoluble in water and has a melting point of 166.0 to 170.0°C .

Scientific Research Applications

Borylation Reactions

This compound is utilized in borylation reactions, where it facilitates the addition of boronic ester groups to organic substrates. It’s particularly useful in the borylation at the benzylic C-H bond of alkylbenzenes when used with a palladium catalyst, leading to the formation of pinacol benzyl boronate .

Hydroboration of Alkynes and Alkenes

It serves as a reagent in the hydroboration process of alkyl or aryl alkynes and alkenes. This is typically done in the presence of transition metal catalysts, which help in the addition of boron across the multiple bonds of these unsaturated compounds .

Suzuki-Miyaura Cross-Coupling

The compound is a key player in Suzuki-Miyaura cross-coupling reactions. It couples with aryl iodides under the influence of a copper catalyst to form aryl boronates. This reaction is pivotal in creating biaryl compounds, which are essential structures in many pharmaceuticals .

Asymmetric Hydroboration

Asymmetric hydroboration of 1,3-enynes with this compound can lead to the formation of chiral allenyl boronates. These chiral compounds have significant applications in the synthesis of various optically active substances .

Synthesis of Conjugated Polymers

It is used in the synthesis of intermediates for generating conjugated copolymers. These polymers have extensive applications in electronic devices due to their semi-conductive properties .

Preparation of Fluorenylborolane

The compound can be employed to prepare fluorenylborolane, a compound that has potential applications in organic light-emitting diodes (OLEDs) and other electronic materials .

Organic Synthesis

In organic synthesis, this boronic acid ester is used due to its low toxicity and unique reactivity. It’s an electron-rich compound that can participate in various organic transformations .

Derivatization of Lignin

It can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of glycosyl donors and ligands. This is particularly useful in the derivatization of lignin samples for 31 P NMR analysis, which aids in understanding the complex structure of lignin .

Safety and Hazards

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, it is advised to get medical attention .

Future Directions

The future directions for “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” could involve further exploration of its potential applications in various chemical reactions. Its use as a reagent in borylation and hydroboration reactions suggests potential utility in the synthesis of complex organic compounds .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUDHDDKOKWBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590380
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

CAS RN

851883-08-4
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 851883-08-4
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Synthesis routes and methods I

Procedure details

In a 250 mL stainless steel pressure bottle a solution of EXAMPLE 1H (5 g, 18.93 mmol) in ethyl acetate (50 mL) was treated with 10% Pd on carbon (1.25 g, 1.175 mmol). The suspension was stirred under a hydrogen atmosphere for 36 hours at 30 psi at ambient temperature. The mixture was filtered through a nylon membrane and concentrated to provide the title compound. MS APCI(+)) m/e 235.19 (M+H)+.
[Compound]
Name
stainless steel
Quantity
250 mL
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reactant
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5 g
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reactant
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50 mL
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solvent
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Quantity
1.25 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene-1,2-diamine is prepared from the commercially available 2-nitro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine using the Ra—Ni catalyzed nitro reduction method described in Example 1 (step c).
Quantity
0 (± 1) mol
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[Compound]
Name
nitro
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of commercially available 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2.0 g, 7.5 mmol) in MeOH (50 mL) was added 10% wet Pd—C (50% water in weight, 200 mg). The reaction mixture was flushed with H2 and hydrogenated at 3.3 bar for 2 h. Upon completion the suspension was filtered through Celite to remove the catalyst. The filtrate was concentrated under reduced pressure to give 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine, that was submitted to the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: How does DAPBAP facilitate the simultaneous detection of NO and ONOO- in the described nanosensor?

A1: DAPBAP, when incorporated onto gold nanoparticles (AuNPs), enables the simultaneous detection of NO and ONOO- through its dual reactivity. [] The molecule possesses two reactive groups that undergo distinct spectral changes upon interaction with NO and ONOO-. These changes are detectable via Surface-Enhanced Raman Scattering (SERS). This dual reactivity, coupled with the narrow and distinguishable SERS bands of the modified AuNPs, allows for the simultaneous identification and quantification of both NO and ONOO- within a single sample. []

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